molecular formula C12H18N2O2 B1278215 tert-Butyl (5-amino-2-methylphenyl)carbamate CAS No. 329763-32-8

tert-Butyl (5-amino-2-methylphenyl)carbamate

Cat. No. B1278215
M. Wt: 222.28 g/mol
InChI Key: DLOHVUPBQBCZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-amino-2-methylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds known as carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function serves as a protecting group, making the compound more stable and easier to handle during chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl (5-amino-2-methylphenyl)carbamate and related compounds typically involves multiple steps, including acylation, nucleophilic substitution, and reduction. For instance, a rapid synthetic method for a similar compound was established from commercially available starting materials through a three-step process with an overall yield of 81% . Another example is the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate through an asymmetric Mannich reaction, which is a method to create chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and stereochemistry of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. They can react with organometallics to give N-(Boc)hydroxylamines, as demonstrated by tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Enzymatic kinetic resolution of tert-butyl carbamates can lead to the formation of optically pure enantiomers, which are valuable in the synthesis of chiral compounds . Additionally, the reaction of tert-butyl carbamates with lithium powder and various electrophiles can lead to functionalized carbamates, which upon hydrolysis yield corresponding amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their handling and use in chemical synthesis. The tert-butyl group enhances the stability of the carbamate, making it resistant to premature decomposition. The molecular structure, including the presence of aromatic rings and substituents, also affects the reactivity of the compound in chemical reactions 10.

Scientific Research Applications

Synthesis and Intermediate in Biologically Active Compounds

Tert-Butyl (5-amino-2-methylphenyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of omisertinib (AZD9291), a drug used for cancer treatment. A study by Zhao et al. (2017) detailed a rapid synthetic method for a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, with an optimized process achieving a high total yield (Zhao, Guo, Lan, & Xu, 2017).

Application in Diels‐Alder Reaction

Tert-Butyl carbamates are used in the Diels‐Alder reaction, a chemical reaction that forms cyclic compounds, which are crucial in organic synthesis. Padwa et al. (2003) discussed the use of tert-butyl carbamates in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).

Asymmetric Mannich Reaction

In the field of asymmetric synthesis, tert-butyl carbamates are utilized as intermediates. Yang et al. (2009) synthesized tert-butyl phenyl(phenylsulfonyl)methylcarbamate through an asymmetric Mannich reaction, demonstrating the chemical's utility in producing chiral compounds (Yang, Pan, & List, 2009).

Deprotection of tert-Butyl Carbamates

Deprotection, or the removal of protective groups in organic synthesis, is another area where tert-butyl carbamates are significant. Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, showcasing the mild and effective method of removing these groups without affecting other sensitive parts of the molecule (Li et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“tert-Butyl (5-amino-2-methylphenyl)carbamate” can be used as a PROTAC linker in the synthesis of PROTACs . This suggests that it has potential applications in the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl N-(5-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOHVUPBQBCZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445067
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-2-methylphenyl)carbamate

CAS RN

329763-32-8
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (5-amino-2-methylphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Methyl-5-nitro-phenyl)-carbamic acid tert-butyl ester 21 (4.5 g, 17.8 mmol) was dissolved in ethanol (100 mL) and Pd-c (5%, 100 mg) was added and the mixture was stirred under H2(g) at 50 PSI on a Parr shaker overnight. The mixture was filtered through celite and the solvent was evaporated to give the desired product 22 (4.5 g, quantitative yield).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd-c
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-amino-2-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-amino-2-methylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-amino-2-methylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-amino-2-methylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-amino-2-methylphenyl)carbamate
Reactant of Route 6
tert-Butyl (5-amino-2-methylphenyl)carbamate

Citations

For This Compound
1
Citations
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
BMX is a member of TEC family nonreceptor tyrosine kinase and is involved in a variety of critical physiological and pathological processes. Through combination of irreversible inhibitor …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.